(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride
Description
(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is a bicyclic amine derivative featuring a pyrazole core substituted with a cyclopentyl group at the 1-position and an aminomethyl group at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C9H16ClN3 |
|---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
(2-cyclopentylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c10-7-9-5-6-11-12(9)8-3-1-2-4-8;/h5-6,8H,1-4,7,10H2;1H |
InChI Key |
IFFNEFMWTMJYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may introduce various functional groups at the methanamine position .
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride with three analogs:
Key Observations :
- Cyclopentyl vs. tert-Butyl : The cyclopentyl group in the target compound confers moderate steric bulk and enhanced lipophilicity compared to the tert-butyl analog, which may influence membrane permeability and binding affinity .
- Pyrazole vs. Thiazole derivatives exhibit higher melting points (e.g., 268°C vs. unreported for cyclopentyl-pyrazole), suggesting stronger crystal lattice interactions .
- Chlorophenyl Substitution : Thiazole analogs with chlorophenyl groups () demonstrate how halogenation can enhance stability and receptor selectivity, though this is absent in the cyclopentyl-pyrazole compound.
Pharmacological Potential :
- The cyclopentyl-pyrazole compound’s amine group may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), similar to other pyrazole-based amines .
- Thiazole derivatives () are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic rigidity and halogen substituents .
Biological Activity
(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride is classified under pyrazole derivatives, which are known for their broad spectrum of biological activities. The compound's unique cyclopentyl group contributes to its distinct chemical properties and biological interactions.
Target Interactions
Pyrazole derivatives interact with various biological targets, leading to significant pharmacological effects. The primary mechanisms of action include:
- Sigma-1 Receptor Modulation : Recent studies suggest that this compound may act as a modulator of the sigma-1 receptor, implicated in neuroprotective and antitumor activities.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through disruption of cellular functions .
- Anti-inflammatory Properties : In vivo studies have demonstrated significant anti-inflammatory effects, particularly in models of carrageenan-induced edema .
Biological Activities
The biological activities of (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride can be summarized as follows:
Antimicrobial Studies
In a comparative study, (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride exhibited notable antimicrobial activity. For instance, it demonstrated an inhibition zone of 25 ± 2.0 mm against S. aureus, indicating strong antibacterial properties. However, it showed no activity against E. coli in the same study .
Anti-inflammatory Research
Research by Mishra et al. (2020) highlighted the anti-inflammatory potential of pyrazole derivatives, including (1-cyclopentyl-1H-pyrazol-5-yl)methanamine hydrochloride. The study utilized the carrageenan-induced rat paw edema model, where the compound significantly reduced inflammation compared to control groups .
Antitumor Activity
A recent investigation into the antitumor effects revealed that this pyrazole derivative could inhibit cell viability in aggressive cancer cell lines such as MDA-MB-231. Preliminary results indicated a 55% decrease in cell viability at a concentration of 10 µM after three days of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
